molecular formula C16H16BrN3O2S2 B6476966 2-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide CAS No. 2640836-76-4

2-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B6476966
CAS No.: 2640836-76-4
M. Wt: 426.4 g/mol
InChI Key: JGOAWJMANNTVAU-UHFFFAOYSA-N
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Description

This compound features a benzene sulfonamide core with a bromine substituent at position 2. The sulfonamide nitrogen is linked via an ethyl chain to a thiophene ring substituted at position 5 with a 1-methyl-1H-pyrazol-4-yl group. This structure combines a sulfonamide pharmacophore with heterocyclic moieties (thiophene and pyrazole), which are common in medicinal chemistry for their bioactivity and binding properties.

Properties

IUPAC Name

2-bromo-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2S2/c1-20-11-12(10-18-20)15-7-6-13(23-15)8-9-19-24(21,22)16-5-3-2-4-14(16)17/h2-7,10-11,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOAWJMANNTVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Similarities and Differences

The following compounds (from , and 5) share partial structural motifs with the target molecule:

Compound ID/Name Core Structure Key Substituents Heterocycles Present
Target Compound Benzene sulfonamide 2-Bromo, ethyl-thiophene-pyrazole Thiophene, pyrazole
5-Bromo-N-[1-[(3-Chlorophenyl)Methyl]-1,2,4-Triazol-3-yl]Thiophene-2-Sulfonamide (827593-21-5) Thiophene sulfonamide 5-Bromo, triazole-(3-chlorophenyl)methyl Thiophene, triazole
(S)-N-Propyl-5-[2-(Thiophen-2-yl)Ethoxy]-N-[2-(Thiophen-2-yl)Ethyl]-1,2,3,4-Tetrahydronaphthalen-2-Amine Tetrahydronaphthalenamine Ethoxy-thiophene, ethyl-thiophene Thiophene (×2)
N-(4-{[4-(Diethylamino)-6-Methylpyrimidin-2-yl]Amino}Phenyl)-5-Methoxy-2,4-Dimethylbenzene-1-Sulfonamide (923244-17-1) Benzene sulfonamide 5-Methoxy, 2,4-dimethyl, pyrimidine-diethylamino Pyrimidine
Key Observations:
  • Sulfonamide vs. Non-Sulfonamide Cores: The target and 923244-17-1 share the benzene sulfonamide core, while 827593-21-5 uses a thiophene sulfonamide. The tetrahydronaphthalenamine core in f lacks sulfonamide but retains thiophene groups.
  • Heterocyclic Diversity: The target’s pyrazole substituent contrasts with triazole (827593-21-5) and pyrimidine (923244-17-1).
  • Halogenation : Bromine in the target and 827593-21-5 may enhance lipophilicity and electrophilic reactivity compared to methoxy or methyl groups in 923244-17-1 .

Hypothetical Physicochemical and Pharmacological Properties

Based on structural analogs:

Property Target Compound 827593-21-5 923244-17-1
Molecular Weight ~450-500 g/mol (estimated) ~450 g/mol ~500 g/mol
LogP Moderate (due to bromine and pyrazole) High (bromo, chlorophenyl) Moderate (methoxy, pyrimidine)
Solubility Low (hydrophobic substituents) Very low Moderate (polar pyrimidine)
Bioactivity Potential kinase or protease inhibition Possible antimicrobial activity Enzyme inhibition (e.g., DHFR)
Rationale:
  • Pyrazole vs. Triazole : Pyrazoles are less polar than triazoles, which may affect target binding and metabolic degradation .
  • Ethyl Linker : Enhances flexibility compared to rigid ethoxy or aromatic linkers in other compounds .

Computational and Crystallographic Insights

While direct data are absent, tools like SHELX (for crystallography) and Multiwfn (for electronic analysis) could elucidate structural features:

  • SHELX : Could determine the crystal packing of the target’s bromine and pyrazole groups, revealing intermolecular interactions (e.g., halogen bonding) .
  • Multiwfn : Electron localization function (ELF) analysis might show charge distribution differences between the target’s pyrazole and 827593-21-5’s triazole, impacting reactivity .

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